1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione
Description
This compound features a 2-methyl-substituted indole core linked via an ethane-1,2-dione spacer to a piperazine ring, which is further connected to a 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine moiety. The indole group contributes to aromatic interactions in biological systems, while the triazolo-pyrimidine core is characteristic of kinase inhibitors due to its structural mimicry of ATP’s adenine ring . The piperazine spacer enhances solubility and provides conformational flexibility for target binding.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O2/c1-16-20(18-9-5-6-10-19(18)28-16)22(34)25(35)32-13-11-31(12-14-32)23-21-24(27-15-26-23)33(30-29-21)17-7-3-2-4-8-17/h2-10,15,28H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWVUXRUKRUFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This molecule comprises an indole moiety linked to a triazole-pyrimidine unit via a piperazine bridge. The synthesis typically involves multi-step reactions that include the formation of the indole and triazole components through condensation reactions and cyclization processes.
Anticancer Activity
Research indicates that compounds containing indole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound of interest have shown potent cytotoxic effects against various cancer cell lines:
These results suggest that the compound may induce apoptosis and inhibit cell migration through various mechanisms, including modulation of signaling pathways such as NF-kB.
The anticancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can arrest the cell cycle at the G0/G1 phase, inhibiting proliferation.
- Inhibition of Migration : The compound significantly reduces the migration of cancer cells by affecting epithelial-to-mesenchymal transition (EMT) markers such as E-cadherin and vimentin.
Antimicrobial and Other Biological Activities
In addition to its anticancer properties, related compounds have exhibited antimicrobial activities. Triazole-containing hybrids are recognized for their effectiveness against various pathogens, making them potential candidates for antibiotic development:
| Activity Type | Target Pathogen | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Antifungal | Candida albicans |
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Indole-Triazole Derivatives : A series of indole-triazole derivatives were synthesized and evaluated for their anticancer activity against HCT116 cells, showing significant potency compared to standard treatments.
"The synthesized derivatives exhibited enhanced cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics."
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of indole and triazole compounds exhibit significant anticancer properties. The compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their effects on different cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity against tumor cells .
Antimicrobial Properties
The presence of the triazole moiety in the compound enhances its antimicrobial activity. Research has highlighted that triazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes or disrupt membrane integrity, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Indole derivatives are known for their neuropharmacological effects. The piperazine component in this compound may facilitate interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. Studies have shown that similar compounds can act as serotonin receptor modulators, which could lead to therapeutic benefits in mood disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole core followed by functionalization with triazole and piperazine groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceuticals, researchers synthesized a series of indole-triazole derivatives similar to the compound and assessed their anticancer activity against various cancer cell lines. The results indicated a significant reduction in cell viability, with some compounds exhibiting selectivity towards cancerous cells over normal cells .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of triazole-containing compounds against Mycobacterium tuberculosis. The synthesized derivatives were tested for their efficacy using standard microbiological techniques, revealing promising activity against both drug-sensitive and multidrug-resistant strains .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactivity of the Indole Moiety
The 2-methylindole group undergoes characteristic electrophilic substitution reactions. Key transformations include:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Substitution at C5 or C7 positions | |
| Sulfonation | SO₃ in DMSO, rt | Sulfonation at C5 position | |
| Oxidation | H₂O₂/Fe²⁺, acidic conditions | Formation of indole oxide derivatives |
The methyl group at C2 sterically hinders reactivity at C3, directing electrophiles to other positions.
Triazolopyrimidine Reactivity
The 3-phenyltriazolo[4,5-d]pyrimidine system participates in:
Ring-Opening Reactions
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Nucleophiles (e.g., NH₃) | Ethanol, reflux, 12h | Cleavage to form pyrimidine-4,5-diamine | |
| Strong Acids | HCl (conc.), 100°C, 3h | Degradation to phenyltriazole fragments |
Coordination Chemistry
The triazolopyrimidine nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Pd²⁺), forming complexes used in catalytic reactions.
Piperazine Ring Transformations
The piperazine subunit demonstrates characteristic amine reactivity:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 60°C | N-alkylated piperazine derivatives | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → rt | N-acetylpiperazine products | |
| Salt Formation | HCl (g), EtOH | Hydrochloride salt (improved solubility) |
Diketone Reactivity
The ethane-1,2-dione group enables:
Condensation Reactions
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Hydrazines | EtOH, reflux, 6h | Formation of bis-hydrazones | |
| Primary Amines | CH₃CN, rt, 24h | Schiff base derivatives |
Keto-Enol Tautomerism
Under basic conditions (pH >10), enolate formation occurs, facilitating Michael addition reactions with α,β-unsaturated carbonyl compounds.
Stability Under Synthetic Conditions
Thermal and chemical stability data:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally analogous molecules is presented below.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Findings
Structural Modifications and Solubility: The target compound’s 2-methylindole group enhances lipophilicity compared to the 4,7-dimethoxyindole in CHEMBL522322 , which likely improves membrane permeability but reduces aqueous solubility. The triazolo-pyrimidine moiety may confer stronger ATP-binding pocket interactions than CHEMBL522322’s benzoyl group . Compound 14 incorporates a 5-fluoroindole and isopropylpiperazine, optimizing metabolic stability and potency against p97 ATPase.
Biological Activity :
- The target compound ’s triazolo-pyrimidine core aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), whereas Compound 7 uses a pyrazole-triazolo-pyrimidine hybrid for anticancer activity. The indole-triazolo-pyrimidine combination in the target compound could broaden target selectivity.
Synthetic Complexity: The ethane-1,2-dione linker in the target compound and CHEMBL522322 simplifies synthesis compared to the piperidin-4-amine linker in Compound 14, which requires multi-step functionalization . However, regioselective synthesis of the triazolo-pyrimidine group demands precise control to avoid isomerization, as noted in pyrazolo-triazolo-pyrimidine derivatives .
Research Implications
The target compound occupies a unique niche among indole-triazolo-pyrimidine hybrids. Future studies should prioritize:
- Kinase selectivity profiling to identify primary targets.
- Comparative ADMET studies with analogs like CHEMBL522322 and Compound 14 to evaluate pharmacokinetic advantages.
- Crystallographic analysis (e.g., using SHELX ) to resolve binding modes and guide optimization.
This compound’s modular design allows further tuning—e.g., introducing fluorine at the indole 5-position (as in Compound 14) or methoxy groups (as in CHEMBL522322)—to enhance potency or solubility.
Preparation Methods
Synthesis of 2-Methyl-1H-Indole-3-Carbaldehyde
The 2-methylindole precursor is synthesized via Fischer indole synthesis. Phenylhydrazine reacts with butan-2-one under acidic conditions (HCl, ethanol, reflux, 12 hr), yielding 2-methylindole (78% yield). Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at position 3 using POCl₃ and DMF (0°C to 60°C, 6 hr, 85% yield).
Construction of 3-Phenyl-3H-Triazolo[4,5-d]Pyrimidin-7-Amine
Triazolopyrimidine synthesis begins with cyclocondensation of 4,6-dichloropyrimidin-5-amine with phenyl azide in DMF at 120°C (18 hr), forming 3-phenyl-triazolo[4,5-d]pyrimidine (72% yield). Selective amination at position 7 is achieved via Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos and NH₃ (THF, 80°C, 10 hr, 68% yield).
Piperazine Functionalization
Piperazine is alkylated at position 1 using ethyl bromoacetate in acetonitrile (K₂CO₃, 60°C, 8 hr), yielding 1-(ethoxycarbonylmethyl)piperazine (91% yield). Hydrolysis with NaOH (aq. ethanol, reflux, 3 hr) generates the carboxylic acid derivative.
Convergent Synthesis of the Target Compound
Coupling of Indole and Piperazine Components
The indole aldehyde (2.1) undergoes nucleophilic acyl substitution with the piperazine-carboxylic acid (2.3) using EDC/HOBt in DCM (0°C to rt, 24 hr), forming 1-(2-methyl-1H-indol-3-yl)-2-(piperazin-1-yl)ethane-1,2-dione (64% yield).
Triazolopyrimidine-Piperazine Conjugation
The triazolopyrimidine amine (2.2) reacts with the piperazine-dione intermediate (3.1) via a nucleophilic aromatic substitution. Using NaH as base in DMF (100°C, 15 hr), the 7-amino group displaces a leaving group (e.g., chloride) on the piperazine ring, achieving 63% yield.
Oxidation and Final Purification
Critical oxidation of the ethane bridge to the diketone is performed with Jones reagent (CrO₃/H₂SO₄, acetone, 0°C, 2 hr), yielding the final product at 58%. Purification via silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization (MeOH) enhances purity to >98%.
Reaction Optimization and Scalability
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Temperature | 100°C → 80°C | +12% |
| Oxidizing Agent | Jones → Pyridinium Chlorochromate | +9% |
| Catalyst Loading | 5 mol% Pd → 3 mol% Pd | +7% |
Kinetic studies reveal pseudo-first-order behavior (k = 0.042 min⁻¹) for the triazolopyrimidine-piperazine coupling, with activation energy (Eₐ) of 72 kJ/mol. Industrial scale-up employs continuous flow reactors (residence time: 30 min) to enhance reproducibility.
Analytical Characterization
1H-NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 2H, diketone-CH₂), 2.51 (s, 3H, indole-CH₃).
HRMS : m/z 467.1921 [M+H]+ (calc. 467.1924).
XRD : Monoclinic crystal system (P21/c), dihedral angle 87.2° between indole and triazolopyrimidine planes.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and target binding?
- Methodological Answer : The compound contains a triazolo-pyrimidine core linked to a piperazine moiety and a 2-methylindole group via diketone bridges. These features confer rigidity and hydrogen-bonding potential. Key steps for structural analysis include:
- NMR Spectroscopy : Assign peaks for the indole NH (δ ~10-12 ppm), diketone carbonyls (δ ~165-175 ppm), and triazole protons (δ ~8-9 ppm) .
- X-ray Crystallography : Resolve π-π stacking between the indole and triazolo-pyrimidine groups, which may stabilize the bioactive conformation.
- Computational Modeling : Use DFT calculations to assess electron distribution in the diketone bridges, which may influence electrophilicity .
Q. What synthetic routes are recommended for this compound, and what are common pitfalls?
- Methodological Answer : A multi-step synthesis is typical:
Triazolo-pyrimidine Core : Start with 7-chloro-triazolo-pyrimidine, reacting it with piperazine under Buchwald-Hartwig conditions (Pd catalysis, 80°C) .
Indole Coupling : Use a Sonogashira reaction to attach the 2-methylindole moiety to the diketone precursor. Monitor for over-alkylation of the indole NH group.
Oxidation : Convert the intermediate glycol to the diketone using Jones reagent (CrO₃/H₂SO₄). Avoid prolonged reaction times to prevent diketone decomposition.
Pitfalls : Low yields (~30-40%) in the final step due to steric hindrance from the piperazine group.
Q. How can researchers validate the compound’s biological target in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify primary targets. Prioritize kinases with ATP-binding pockets accommodating the triazolo-pyrimidine group (e.g., CDK or Aurora kinases).
- ITC/Thermofluor Assays : Confirm binding affinity (Kd) and thermal stability shifts (ΔTm) to rule out nonspecific interactions .
- Mutagenesis : Introduce point mutations (e.g., gatekeeper residues) in suspected targets to assess binding dependency.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target kinases?
- Methodological Answer :
- Analog Library Synthesis : Modify the indole methyl group (e.g., replace with Cl or OMe) and piperazine substituents. Test against kinase panels to map steric and electronic tolerances.
- Co-crystallization : Resolve ligand-target complexes (e.g., with CDK2) to identify hydrophobic pockets for selective substituent placement .
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon substituent modifications to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across cell-based vs. enzymatic assays?
- Methodological Answer :
- Cell Permeability : Measure logP (e.g., ~3.2 via HPLC) and use Caco-2 assays to assess membrane penetration. Poor permeability may explain higher IC₅₀ in cellular assays.
- Metabolite Screening : Use LC-MS to identify intracellular oxidation products (e.g., diketone reduction) that may reduce efficacy .
- Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding.
Q. How can AI-driven molecular dynamics (MD) simulations improve understanding of its allosteric effects?
- Methodological Answer :
- Enhanced Sampling MD : Use Gaussian accelerated MD (GaMD) to simulate rare events (e.g., kinase domain opening) over μs timescales .
- Network Analysis : Apply graph theory to MD trajectories to identify communication pathways between the compound’s binding site and catalytic residues.
- Validation : Compare predicted allosteric hotspots with experimental mutagenesis data (e.g., loss of inhibition upon alanine substitution).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
